molecular formula C11H7BrClFN2O2 B3033958 4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1281872-54-5

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B3033958
CAS No.: 1281872-54-5
M. Wt: 333.54
InChI Key: DLLPXHCWXKWORO-UHFFFAOYSA-N
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Description

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid, also known as BCPFPC, is a synthetic organic compound with a wide range of potential applications in scientific research. BCPFPC has been studied and utilized in various areas of research, including its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Aurora Kinase Inhibitor

  • Application : This compound is explored for its potential in cancer treatment due to its ability to inhibit Aurora A, a kinase involved in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).

Insecticide Intermediate

  • Application : It serves as an important intermediate in the synthesis of chlor-antraniliprole, a new insecticide (Niu Wen-bo, 2011).

Biological Activity

Structural Characterization

  • Application : This compound is used in structural studies, aiding in understanding the chemical and physical properties of similar organic compounds (Wan-Sin Loh et al., 2013).

Radiotracer Synthesis

  • Application : The compound is employed in the synthesis of radiotracers for positron emission tomography, particularly for studying cannabinoid receptors (†. R. Katoch-Rouse, A. Horti, 2003).

High Performance Liquid Chromatography

  • Application : It's used in developing fluorogenic reagents for determining carboxylic acids in high performance liquid chromatography (M. Yamaguchi et al., 1985).

Herbicide Synthesis

  • Application : This compound plays a role in the synthesis of herbicides, specifically for winter wheat (B. Maxwell, 2000).

Properties

IUPAC Name

4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClFN2O2/c12-7-5-16(15-10(7)11(17)18)4-6-8(13)2-1-3-9(6)14/h1-3,5H,4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLPXHCWXKWORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(=O)O)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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